1-Butyl-4-methylpyridinium chloride
Overview
Description
1-Butyl-4-methylpyridinium chloride is an organic compound with the molecular formula C({10})H({16})ClN. It is a type of ionic liquid, which are salts in the liquid state at relatively low temperatures. This compound is known for its unique properties, such as low volatility, high thermal stability, and the ability to dissolve a wide range of substances. These characteristics make it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
1-Butyl-4-methylpyridinium chloride is an organic compound that is often used as a reagent in biochemical research . It is a white crystalline solid that is soluble in water and organic solvents
Mode of Action
It is known to be used in the linear dimerization of 1-alkenes in a 4-mbp cl - - alcl 3 system .
Biochemical Pathways
It is known to be used in the preparation of host-guest inclusion complexes of α- and β-cyclodextrins in an aqueous medium .
Pharmacokinetics
Its solubility in water suggests that it may have good bioavailability .
Result of Action
It is known to be used in the preparation of bismuth oxyhalide semiconductors for photocatalysis applications .
Action Environment
It is known that the compound should be stored in an inert atmosphere at room temperature .
Biochemical Analysis
Biochemical Properties
It is known that ionic liquids, such as 1-Butyl-4-methylpyridinium chloride, can interact with various biomolecules, including enzymes and proteins . These interactions can influence the stability and activity of these biomolecules, potentially affecting biochemical reactions .
Cellular Effects
This compound has been shown to have effects on various types of cells. For instance, it has been used in the fabrication of perovskite solar cells, where it was found to improve charge carrier transport and energy level alignment . Additionally, it has been used in the synthesis of iron oxide nanofluids, where it was found to form dendrite-like nanostructures at the interface between the ionic liquid and nanoparticles .
Molecular Mechanism
It is known that it can form dendrite-like nanostructures under high electric fields, a process that is dependent on nanoparticle size and can be controlled by temperature and frequency changes . This suggests that this compound may interact with biomolecules in a manner that is influenced by physical conditions.
Temporal Effects in Laboratory Settings
It has been used in the fabrication of perovskite solar cells, where it was found to increase the activation energy barrier for ion migration, suppressing the decomposition of the perovskite .
Metabolic Pathways
As an ionic liquid, it is known to be able to dissolve a wide range of organic and inorganic compounds , suggesting that it may interact with various metabolic pathways.
Transport and Distribution
It has been used in the fabrication of perovskite solar cells, where it was found to influence the growth of the (011) plane of the perovskite, suggesting that it may have effects on its localization or accumulation .
Subcellular Localization
It has been used in the fabrication of perovskite solar cells, where it was found to influence the growth of the (011) plane of the perovskite, suggesting that it may have effects on its activity or function .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Butyl-4-methylpyridinium chloride can be synthesized through a quaternization reaction. This involves the reaction of 4-methylpyridine with 1-chlorobutane. The reaction typically occurs under reflux conditions in an organic solvent such as acetonitrile or toluene. The general reaction scheme is as follows:
4-Methylpyridine+1-Chlorobutane→1-Butyl-4-methylpyridinium chloride
Industrial Production Methods
On an industrial scale, the synthesis of this compound follows similar principles but is optimized for larger quantities. The reaction is conducted in large reactors with precise control over temperature and reaction time to ensure high yield and purity. The product is then purified through crystallization or distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
1-Butyl-4-methylpyridinium chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloride ion can be replaced by other nucleophiles.
Oxidation and Reduction: The pyridinium ring can participate in redox reactions.
Complexation: It can form complexes with metal ions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium iodide, typically in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, such as 1-butyl-4-methylpyridinium iodide when potassium iodide is the nucleophile.
Oxidation: Oxidized derivatives of the pyridinium ring.
Reduction: Reduced forms of the pyridinium ring, potentially leading to the formation of pyridine derivatives.
Scientific Research Applications
1-Butyl-4-methylpyridinium chloride has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis due to its ionic liquid properties.
Biology: Employed in the extraction and stabilization of biomolecules.
Medicine: Investigated for its potential in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in electrochemical applications, such as in batteries and supercapacitors, due to its high ionic conductivity and thermal stability.
Comparison with Similar Compounds
1-Butyl-4-methylpyridinium chloride can be compared with other ionic liquids, such as:
1-Butyl-3-methylimidazolium chloride: Known for its similar ionic liquid properties but with a different cation structure.
1-Butyl-1-methylpyrrolidinium chloride: Another ionic liquid with a pyrrolidinium cation, offering different solubility and thermal properties.
The uniqueness of this compound lies in its specific combination of the pyridinium ring and butyl group, which imparts distinct physical and chemical properties compared to other ionic liquids.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Properties
IUPAC Name |
1-butyl-4-methylpyridin-1-ium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N.ClH/c1-3-4-7-11-8-5-10(2)6-9-11;/h5-6,8-9H,3-4,7H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTSDTJNDMGOTFN-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1=CC=C(C=C1)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3049205 | |
Record name | 1-Butyl-4-methylpyridinium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3049205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112400-86-9 | |
Record name | N-Butyl-4-methylpyridinium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112400869 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Butyl-4-methylpyridinium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3049205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Butyl-4-methylpyridinium Chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-BUTYL-4-METHYLPYRIDINIUM CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4ZM1NC0YI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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